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Compound of Interest

Compound Name: (Butan-2-yl)(2-phenylethyl)amine

CAS No.: 24068-20-0

Cat. No.: B433966

Get Quote

Mechanism of Action, Synthesis, and Pharmacological
Characterization
Executive Summary & Chemical Identity
(Butan-2-yl)(2-phenylethyl)amine is an

-substituted phenethylamine characterized by the addition of a sec-butyl moiety to the nitrogen
atom of the phenethylamine backbone. This structural modification significantly alters the
pharmacokinetic profile compared to unsubstituted PEA by increasing lipophilicity and providing
steric protection against Monoamine Oxidase (MAO) degradation.

IUPAC Name:

-(butan-2-yl)-2-phenylethan-1-amine

Molecular Formula:

Molecular Weight: 177.29 g/mol
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Key Feature: The sec-butyl group introduces a chiral center at the

-substituent, creating

and

stereoisomers which may exhibit differential binding affinities.

Pharmacodynamics: Mechanism of Action (MoA)
The mechanism of action for

-sec-butyl-phenethylamine is defined by its activity as an Indirect Sympathomimetic Agent. It
functions primarily as a monoamine releaser with secondary activity as a reuptake inhibitor.

The TAAR1 / VMAT2 Axis
Unlike direct agonists that bind to postsynaptic receptors, this compound targets the

presynaptic regulatory machinery.

Transporter Translocation: Due to its structural similarity to dopamine (DA) and

norepinephrine (NE), the molecule acts as a substrate for the Dopamine Transporter (DAT)

and Norepinephrine Transporter (NET), allowing it to enter the presynaptic terminal.

VMAT2 Inhibition & Collapse of Gradients: Once cytosolic, it interacts with the Vesicular

Monoamine Transporter 2 (VMAT2). It disrupts the proton gradient or competes for uptake,

causing vesicular monoamines (DA/NE) to leak into the cytosol.

TAAR1 Agonism: The compound binds to the intracellular Trace Amine-Associated Receptor

1 (TAAR1).

Pathway: TAAR1 coupling to

proteins activates Adenylyl Cyclase (AC), increasing cAMP levels.

Effect: Elevated cAMP activates Protein Kinase A (PKA) and Protein Kinase C (PKC).

These kinases phosphorylate DAT/NET, reversing their transport direction.

Efflux: The combination of high cytosolic monoamine concentrations (from VMAT2 inhibition)

and transporter reversal (via TAAR1 signaling) results in a massive non-exocytotic release of
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neurotransmitters into the synaptic cleft.

Metabolic Stability (MAO Interaction)
Unsubstituted PEA has a half-life of minutes due to rapid oxidation by MAO-B. The bulky sec-

butyl group in (Butan-2-yl)(2-phenylethyl)amine provides steric hindrance, preventing the

enzyme from effectively accessing the nitrogen lone pair. This transforms the compound from a

transient trace amine into a sustained-release stimulant.

Signaling Pathway Visualization
The following diagram illustrates the intracellular cascade triggering monoamine efflux.
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Caption: Figure 1. Intracellular signaling cascade showing TAAR1-mediated transporter

reversal and VMAT2 inhibition.

Chemical Synthesis & Production
For research purposes, the synthesis of (Butan-2-yl)(2-phenylethyl)amine is best achieved

via Reductive Amination. This method is preferred over direct alkylation due to higher selectivity

and yield.

Synthesis Protocol
Reaction Type: Reductive Amination Precursors: Phenylacetaldehyde, sec-Butylamine

Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (

)

Step-by-Step Methodology:
Imine Formation:

Dissolve Phenylacetaldehyde (1.0 eq) in Dichloromethane (DCM) or Methanol (MeOH).

Add sec-Butylamine (1.1 eq) dropwise at

.

Add a drying agent (e.g.,

) or molecular sieves to remove water and drive equilibrium toward the imine (Schiff base).
Stir for 2 hours.

Reduction:

Cool the solution to

.

Add Sodium Triacetoxyborohydride (1.5 eq) in portions. STAB is preferred for its mildness,

preventing reduction of the aldehyde before imine formation.
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Allow the mixture to warm to room temperature and stir overnight (12h).

Workup:

Quench with saturated

solution.

Extract the organic layer with DCM (

).

Wash combined organics with brine, dry over

, and concentrate in vacuo.

Purification:

The crude oil is often purified via acid-base extraction or flash column chromatography

(Silica gel; MeOH:DCM gradient).

Convert to Hydrochloride salt by bubbling

gas through an ethereal solution of the free base for long-term stability.

Phenylacetaldehyde
+ sec-Butylamine

Intermediate Imine
(Schiff Base)

-H2O Reduction
(NaBH(OAc)3) (Butan-2-yl)(2-phenylethyl)amine

+H
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Caption: Figure 2. Reductive amination pathway for the synthesis of N-sec-butyl-

phenethylamine.

Experimental Characterization & Validation
To validate the mechanism of action, the following assays are required. These protocols

establish the compound's profile as a releaser rather than a pure reuptake inhibitor.

Key Pharmacological Data Points
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Parameter Assay Type Expected Result
Mechanistic
Implication

IC50 (Uptake) HEK293-hDAT Cells
Low

M range

Competes with DA for

transport.

EC50 (Efflux)
Preloaded

Synaptosomes
Potent Release

Confirms "Releaser"

phenotype

(Amphetamine-like).

cAMP Accumulation
TAAR1-expressing

CHO cells
Increase

Confirms TAAR1

Agonism.

MAO Stability Liver Microsomes High Stability

Confirms steric

protection of sec-butyl

group.

Protocol: Synaptosomal Release Assay
This experiment differentiates a reuptake inhibitor (like Cocaine) from a releaser (like this

compound).

Preparation: Isolate rat striatal synaptosomes via centrifugation (

, then

).

Loading: Incubate synaptosomes with

-Dopamine (20 nM) for 15 mins at

to load the vesicles.

Wash: Remove extracellular

-DA by washing with buffer.

Challenge: Treat loaded synaptosomes with (Butan-2-yl)(2-phenylethyl)amine at varying

concentrations (
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).

Measurement: Stop reaction after 5 mins by rapid filtration. Measure radioactivity in the

filtrate (released DA) vs. the filter (retained DA).

Analysis: Plot dose-response curve. A sigmoidal increase in released radioactivity confirms

the "Releaser" mechanism.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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